Cas no 97522-31-1 ((2S)-2-benzylpyrrolidine)

(2S)-2-Benzylpyrrolidine is a chiral pyrrolidine derivative characterized by a stereogenic center at the C2 position, bearing a benzyl substituent. This compound serves as a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly in the development of bioactive molecules and ligands for catalysis. Its rigid pyrrolidine scaffold and enantiopure (S)-configuration make it advantageous for constructing stereochemically defined structures. The benzyl group enhances lipophilicity, facilitating applications in medicinal chemistry where targeted modifications are required. High purity and well-defined stereochemistry ensure reproducibility in synthetic routes. (2S)-2-Benzylpyrrolidine is commonly utilized in the preparation of chiral auxiliaries, catalysts, and peptidomimetics, underscoring its versatility in organic and medicinal chemistry.
(2S)-2-benzylpyrrolidine structure
(2S)-2-benzylpyrrolidine structure
商品名:(2S)-2-benzylpyrrolidine
CAS番号:97522-31-1
MF:C11H15N
メガワット:161.2435
MDL:MFCD26406800
CID:751033
PubChem ID:7009382

(2S)-2-benzylpyrrolidine 化学的及び物理的性質

名前と識別子

    • Pyrrolidine, 2-(phenylmethyl)-, (S)-
    • (2S)-2-Benzylpyrrolidine
    • SCHEMBL167189
    • Pyrrolidine, 2-(phenylmethyl)-, (2S)-
    • (+)-2-(S)-Benzylpyrrolidine
    • 97522-31-1
    • AKOS026674966
    • FS-1262
    • (2S)-2-(Phenylmethyl)pyrrolidine
    • TQR0124
    • (S)-2-Benzylpyrrolidine
    • F96180
    • EN300-1275785
    • YD4T6HUT7P
    • 2-Benzylpyrrolidine, (S)-
    • (2S)-2-benzylpyrrolidine
    • MDL: MFCD26406800
    • インチ: InChI=1S/C11H15N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m0/s1
    • InChIKey: NKHMSOXIXROFRU-NSHDSACASA-N
    • ほほえんだ: C1CC(NC1)CC2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 161.120449483g/mol
  • どういたいしつりょう: 161.120449483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

(2S)-2-benzylpyrrolidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM531155-1g
(S)-2-Benzylpyrrolidine
97522-31-1 98%
1g
$*** 2023-05-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA943-5G
(2S)-2-benzylpyrrolidine
97522-31-1 95%
5g
¥ 20,849.00 2023-04-12
Advanced ChemBlocks
P34775-100MG
(2S)-2-Benzylpyrrolidine hydrochloride
97522-31-1 95%
100MG
$200 2023-09-15
Advanced ChemBlocks
P34775-250MG
(2S)-2-Benzylpyrrolidine hydrochloride
97522-31-1 95%
250MG
$395 2023-09-15
Aaron
AR006CH0-250mg
Pyrrolidine, 2-(phenylmethyl)-, (S)-
97522-31-1 97%
250mg
$318.00 2025-02-11
1PlusChem
1P006C8O-100mg
Pyrrolidine, 2-(phenylmethyl)-, (S)-
97522-31-1 95%
100mg
$308.00 2024-04-19
Enamine
EN300-1275785-1.0g
(2S)-2-benzylpyrrolidine
97522-31-1
1g
$688.0 2023-06-08
Enamine
EN300-1275785-0.1g
(2S)-2-benzylpyrrolidine
97522-31-1
0.1g
$605.0 2023-06-08
Aaron
AR006CH0-500mg
Pyrrolidine, 2-(phenylmethyl)-, (S)-
97522-31-1 97%
500mg
$491.00 2025-02-11
1PlusChem
1P006C8O-250mg
Pyrrolidine, 2-(phenylmethyl)-, (S)-
97522-31-1 95%
250mg
$555.00 2024-04-19

(2S)-2-benzylpyrrolidine 関連文献

(2S)-2-benzylpyrrolidineに関する追加情報

Exploring the Versatile Applications and Properties of (2S)-2-benzylpyrrolidine (CAS No. 97522-31-1)

(2S)-2-benzylpyrrolidine (CAS No. 97522-31-1) is a chiral organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound, characterized by its pyrrolidine ring and benzyl substituent, serves as a crucial building block in the synthesis of various bioactive molecules. Its unique structural features make it an invaluable tool for researchers exploring asymmetric synthesis and chiral catalysis.

The growing demand for enantiomerically pure compounds in drug development has positioned (2S)-2-benzylpyrrolidine as a key intermediate. Its ability to act as a ligand in transition metal-catalyzed reactions has been widely studied, particularly in the context of C-C bond formation and hydrogenation reactions. Recent studies have highlighted its potential in the synthesis of antiviral agents and neurological therapeutics, aligning with current global health priorities.

From a chemical perspective, (2S)-2-benzylpyrrolidine exhibits interesting stereochemical properties that influence its reactivity. The chiral center at the 2-position plays a critical role in determining the stereochemical outcome of reactions where this compound is employed. Researchers frequently utilize NMR spectroscopy and chiral HPLC to analyze and purify this compound, ensuring high enantiomeric excess for sensitive applications.

The synthesis of (2S)-2-benzylpyrrolidine typically involves asymmetric hydrogenation or enzymatic resolution methods. Recent advancements in biocatalysis have led to more efficient production routes, reducing costs and environmental impact. This aligns with the pharmaceutical industry's growing emphasis on green chemistry principles and sustainable manufacturing practices.

Beyond pharmaceutical applications, (2S)-2-benzylpyrrolidine finds use in the development of advanced materials. Its incorporation into polymeric structures can impart unique mechanical and optical properties. Materials scientists are particularly interested in its potential for creating chiral stationary phases for chromatography and molecular recognition systems.

The market for chiral building blocks like (2S)-2-benzylpyrrolidine continues to expand, driven by increasing demand for single-enantiomer drugs. Industry reports indicate steady growth in this sector, with particular interest from contract research organizations and generic drug manufacturers. Quality control remains paramount, with strict specifications for chemical purity and optical rotation in commercial samples.

Storage and handling of (2S)-2-benzylpyrrolidine require standard laboratory precautions. While not classified as hazardous under normal conditions, it should be stored in air-tight containers away from oxidizing agents. The compound's hygroscopic nature necessitates protection from moisture to maintain stability over extended periods.

Recent patent literature reveals ongoing innovation involving (2S)-2-benzylpyrrolidine, particularly in the areas of catalyst design and drug delivery systems. The compound's versatility continues to inspire novel applications, from organocatalysis to supramolecular chemistry. As research progresses, we anticipate seeing more creative uses of this valuable chiral scaffold.

For researchers considering (2S)-2-benzylpyrrolidine for their projects, several commercial sources offer the compound in various enantiomeric purities and package sizes. Comparative studies suggest that batch-to-batch consistency is crucial for reproducible results in sensitive applications. Many suppliers now provide detailed certificates of analysis and spectroscopic data to support quality claims.

The future of (2S)-2-benzylpyrrolidine research appears promising, with emerging applications in bioconjugation chemistry and diagnostic probe development. Its combination of structural simplicity and functional versatility ensures its continued relevance in both academic and industrial settings. As synthetic methodologies advance, we may see more efficient routes to derivatives and analogs of this important chiral building block.

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